molecular formula C18H19BrN2O2 B2534848 Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide CAS No. 1052524-68-1

Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide

Cat. No.: B2534848
CAS No.: 1052524-68-1
M. Wt: 375.266
InChI Key: VQAQCBVUQYIIBN-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine hydrobromide is a complex organic compound that combines the structural motifs of benzo[1,3]dioxole and indole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The presence of both benzo[1,3]dioxole and indole moieties suggests that it may interact with various biological targets, making it a versatile molecule for drug development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine hydrobromide typically involves multiple steps:

    Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes.

    Coupling of the Two Moieties: The benzo[1,3]dioxole and indole structures are linked through a multi-step process involving halogenation, nucleophilic substitution, and reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the precursor molecules.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine hydrobromide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies as an anticancer agent. Its ability to interact with cellular targets such as tubulin makes it a candidate for further research in cancer therapy.

Medicine

In medicine, the compound’s potential anticancer properties are of particular interest. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a promising lead for the development of new anticancer drugs.

Industry

Industrially, the compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzo[1,3]dioxole Derivatives: Compounds like piperonyl butoxide share the benzo[1,3]dioxole moiety and are used as insecticide synergists.

    Indole Derivatives: Compounds such as indomethacin and serotonin share the indole structure and have various biological activities.

Uniqueness

What sets Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine hydrobromide apart is the combination of both benzo[1,3]dioxole and indole moieties in a single molecule. This unique structure allows it to interact with multiple biological targets, potentially leading to a broader spectrum of biological activities compared to compounds containing only one of these moieties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2.BrH/c1-2-4-16-15(3-1)14(11-20-16)7-8-19-10-13-5-6-17-18(9-13)22-12-21-17;/h1-6,9,11,19-20H,7-8,10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAQCBVUQYIIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCC3=CNC4=CC=CC=C43.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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